1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(propan-2-yl)cyclohexanecarboxamide
Description
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-ISOPROPYLCYCLOHEXANECARBOXAMIDE is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications.
Properties
Molecular Formula |
C10H8F11NO |
|---|---|
Molecular Weight |
367.16 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H8F11NO/c1-3(2)22-4(23)5(11)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h3H,1-2H3,(H,22,23) |
InChI Key |
YPDUUHVCZVAVAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-ISOPROPYLCYCLOHEXANECARBOXAMIDE typically involves the fluorination of cyclohexanecarboxamide derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing the risk of hazardous by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, is also explored to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-ISOPROPYLCYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydroxide (NaOH) for substitution, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide group yields carboxylic acids and amines, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-ISOPROPYLCYCLOHEXANECARBOXAMIDE finds applications in several scientific fields:
Mechanism of Action
The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-ISOPROPYLCYCLOHEXANECARBOXAMIDE involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,2,2-trifluorovinyl)oxy]hexanenitrile
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Uniqueness
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-ISOPROPYLCYCLOHEXANECARBOXAMIDE stands out due to its high degree of fluorination, which imparts exceptional thermal and chemical stability. Its unique structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
